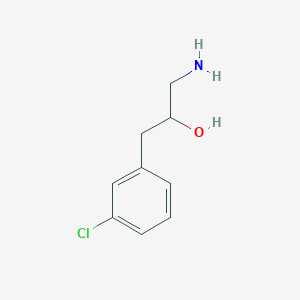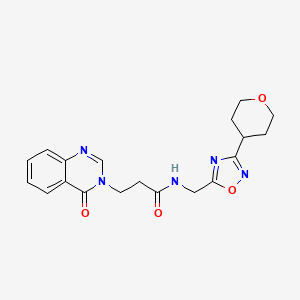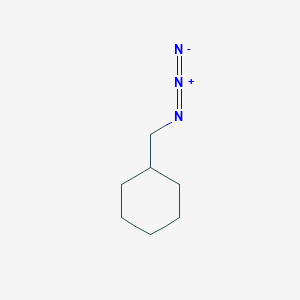![molecular formula C10H16N2O3 B2749602 N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide CAS No. 2179819-22-6](/img/structure/B2749602.png)
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide, also known as PMMA, is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in the 1970s as a potential replacement for MDMA (ecstasy) due to its similar effects on the central nervous system. However, PMMA has since been found to be much more dangerous than MDMA, with a higher potential for toxicity and overdose.
作用機序
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to feelings of euphoria, increased energy, and heightened mood. However, N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has been found to be much less selective in its action than MDMA, leading to a higher potential for toxicity and overdose.
Biochemical and Physiological Effects:
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has been found to have a number of biochemical and physiological effects on the body. It can cause increased heart rate, blood pressure, and body temperature, as well as dehydration, muscle tension, and jaw clenching. In severe cases, N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide can lead to seizures, coma, and death.
実験室実験の利点と制限
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has both advantages and limitations for lab experiments. One advantage is its ability to increase neurotransmitter release and reuptake, allowing researchers to study the effects of amphetamines on the central nervous system. However, its high potential for toxicity and overdose make it a risky substance to work with, and caution must be taken to ensure the safety of researchers.
将来の方向性
There are a number of future directions for research on N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide. One area of interest is its potential use as a tool for studying the effects of amphetamines on the brain, including their impact on neurotransmitter release and reuptake. Another area of interest is the development of safer and more selective compounds that can be used in place of N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide for these types of studies. Additionally, further research is needed to better understand the long-term effects of N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide use and its potential for addiction.
合成法
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-morpholin-2-ylbutan-2-one with acetic anhydride to form 4-acetoxy-N-morpholin-2-ylbutan-2-one. This intermediate is then reacted with propionic anhydride to form N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide.
科学的研究の応用
N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide has been studied for its potential use as a research tool in neuroscience and pharmacology. Specifically, it has been used to study the effects of amphetamines on the central nervous system, including their impact on neurotransmitter release and reuptake.
特性
IUPAC Name |
N-[(4-prop-2-enoylmorpholin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-10(14)12-4-5-15-9(7-12)6-11-8(2)13/h3,9H,1,4-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYDKSUNOAALGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)


![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)